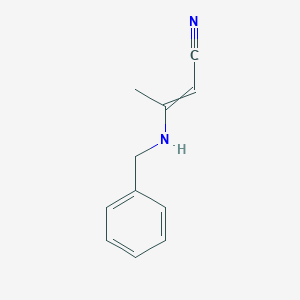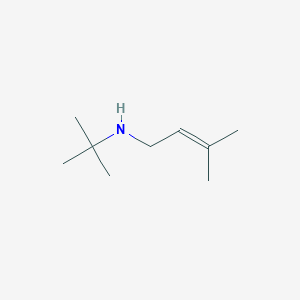
N-tert-Butyl-3-methylbut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3-methylbut-2-enyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a 3-methylbut-2-enyl chain, which in turn is bonded to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(3-methylbut-2-enyl)amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3-methylbut-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the carbon atom bonded to the halide, resulting in the formation of tert-butyl(3-methylbut-2-enyl)amine.
Industrial Production Methods
In industrial settings, the production of tert-butyl(3-methylbut-2-enyl)amine may involve the use of zeolite catalysts to facilitate the amination of isobutylene with ammonia. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(3-methylbut-2-enyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce simpler amines or hydrocarbons.
Aplicaciones Científicas De Investigación
tert-Butyl(3-methylbut-2-enyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of rubber accelerators and pesticides.
Mecanismo De Acción
The mechanism by which tert-Butyl(3-methylbut-2-enyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group attached to an amine group.
3-Methylbut-2-enylamine: An amine with a 3-methylbut-2-enyl chain attached to an amine group.
Isobutylamine: An amine with an isobutyl group attached to an amine group.
Uniqueness
tert-Butyl(3-methylbut-2-enyl)amine is unique due to the combination of a tert-butyl group and a 3-methylbut-2-enyl chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
57576-63-3 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
N-tert-butyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-7-10-9(3,4)5/h6,10H,7H2,1-5H3 |
Clave InChI |
POFOHSVASPTSTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCNC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

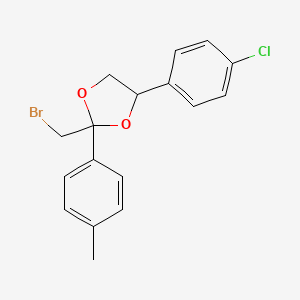
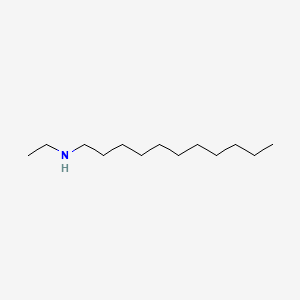
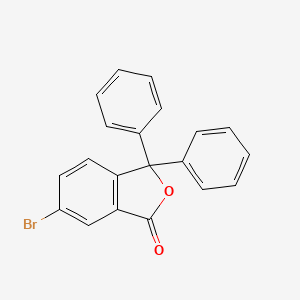
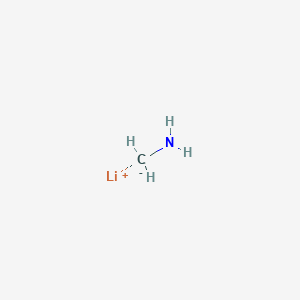
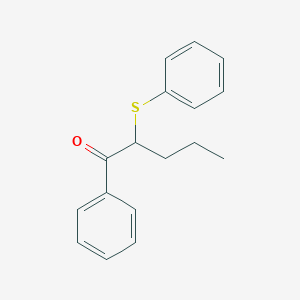
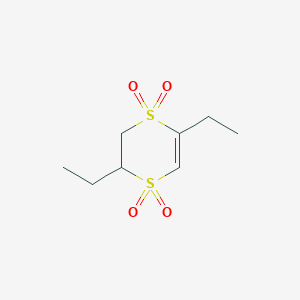
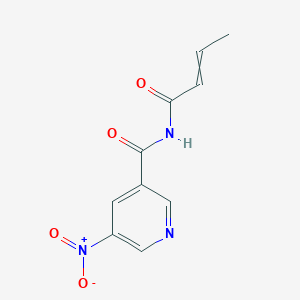

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
